1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole is an organic compound characterized by its unique structural features, including a bromine atom, a trifluoromethoxy group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole typically involves multi-step organic reactions. One common method starts with the bromination of 2,5-dimethylpyrrole, followed by the introduction of the trifluoromethoxyphenyl group through a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium acetate with ligands like triphenylphosphine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce N-oxides of the pyrrole ring.
- Reduction reactions result in the removal or modification of specific functional groups.
Scientific Research Applications
1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom and pyrrole ring contribute to its binding affinity and specificity towards target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-[2-Chloro-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole
- 1-[2-Bromo-4-(Methoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole
- 1-[2-Bromo-4-(Trifluoromethyl)Phenyl]-2,5-Dimethyl-1H-Pyrrole
Comparison: Compared to its analogs, 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole is unique due to the presence of the trifluoromethoxy group, which significantly impacts its electronic properties and reactivity. This group enhances the compound’s stability and lipophilicity, making it more suitable for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[2-bromo-4-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)12-6-5-10(7-11(12)14)19-13(15,16)17/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNFFFYRXWGIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)OC(F)(F)F)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381816 |
Source
|
Record name | 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257285-02-2 |
Source
|
Record name | 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.